

# In Vivo CRISPR-Cas9 Gene Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has ushered in a new era of genomic medicine, with in vivo gene therapy emerging as a powerful strategy to treat a wide array of genetic disorders. This document provides detailed application notes and experimental protocols for the in vivo application of CRISPR-Cas9, focusing on two primary delivery modalities: Adeno-Associated Viral (AAV) vectors and Lipid Nanoparticles (LNPs). The information presented is intended to guide researchers in designing and executing their own in vivo gene editing experiments.

## Overview of In Vivo CRISPR-Cas9 Gene Therapy

In vivo gene therapy involves the direct administration of CRISPR-Cas9 components into a living organism to modify the genetic material of target cells within the body.[1][2][3] This approach holds immense promise for diseases where ex vivo cell manipulation is not feasible or is less effective. The core components of this system are the Cas9 nuclease, which acts as a molecular scissor, and a guide RNA (gRNA) that directs the Cas9 to a specific DNA sequence.[1] The delivery of these components to the target cells is a critical challenge, with AAVs and LNPs being the most clinically advanced delivery vectors.[2]

# Delivery Systems: AAV and LNPs Adeno-Associated Viral (AAV) Vectors

AAVs are non-pathogenic, non-integrating viruses that can efficiently transduce a variety of cell types, making them an attractive vehicle for in vivo gene therapy.[4][5] Different AAV serotypes



exhibit distinct tissue tropisms, allowing for targeted delivery to organs such as the liver, muscle, and retina.[2][4]

## **Lipid Nanoparticles (LNPs)**

LNPs are non-viral vectors that can encapsulate and protect nucleic acid payloads, such as messenger RNA (mRNA) encoding Cas9 and the gRNA.[6][7][8] LNPs are particularly effective for liver-directed therapies due to their natural uptake by hepatocytes.[6][9]

## **Key Preclinical and Clinical Applications**

The following tables summarize quantitative data from notable preclinical and clinical studies of in vivo CRISPR-Cas9 gene therapy.

## **AAV-Mediated Therapies**



| Disease<br>Model/Ind<br>ication                | Target<br>Gene                         | Delivery<br>Vehicle | Animal<br>Model | On-Target<br>Editing<br>Efficiency     | Therapeu<br>tic<br>Outcome                                                      | Referenc<br>e(s) |
|------------------------------------------------|----------------------------------------|---------------------|-----------------|----------------------------------------|---------------------------------------------------------------------------------|------------------|
| Leber<br>Congenital<br>Amaurosis<br>10 (LCA10) | CEP290                                 | AAV5                | Human           | Not directly<br>measured               | 11 out of<br>14<br>participants<br>showed<br>improveme<br>nts in<br>vision.[10] | [10][11][12]     |
| Glioblasto<br>ma                               | Various<br>cancer-<br>related<br>genes | AAV                 | Mouse           | Not<br>specified                       | Identificatio<br>n of tumor<br>suppressor<br>genes.                             | [13]             |
| Duchenne<br>Muscular<br>Dystrophy              | DMD                                    | AAV                 | Mouse           | Not<br>specified                       | Restoration of dystrophin expression.                                           | [4]              |
| Hemophilia<br>B                                | F9                                     | AAV9                | Mouse           | Up to 50% indel frequency in liver.    | Substantial loss of Factor IX activity.                                         | [14]             |
| Retinal<br>Degenerati<br>on                    | YFP<br>(reporter<br>gene)              | AAV2                | Mouse           | ~84% reduction of YFP- positive cells. | Proof-of-<br>concept for<br>retinal<br>gene<br>modificatio<br>n.                | [15]             |

# **LNP-Mediated Therapies**



| Disease<br>Model/Ind<br>ication    | Target<br>Gene                            | Delivery<br>Vehicle | Animal<br>Model/Hu<br>man | On-Target<br>Editing<br>Efficiency | Therapeu<br>tic<br>Outcome                    | Referenc<br>e(s)     |
|------------------------------------|-------------------------------------------|---------------------|---------------------------|------------------------------------|-----------------------------------------------|----------------------|
| Transthyret in Amyloidosi s (ATTR) | TTR                                       | LNP                 | Human                     | Not directly<br>measured           | Up to 93% mean serum TTR reduction. [16][17]  | [16][17][18]<br>[19] |
| Transthyret in Amyloidosi s (ATTR) | TTR                                       | LNP                 | Mouse                     | Up to 60%<br>in mouse<br>liver.    | Up to 80% decrease in serum TTR protein.      | [20]                 |
| Hyperchole<br>sterolemia           | Angptl3                                   | LNP                 | Mouse                     | Median of<br>38.5% in<br>liver.    | 65.2% reduction of serum ANGPTL3 protein.     | [9]                  |
| Hemophilia<br>A and B              | Serpinc1<br>(encodes<br>Antithrombi<br>n) | LNP                 | Mouse                     | Not<br>specified                   | Improveme<br>nt in<br>thrombin<br>generation. | [6]                  |

# **Experimental Protocols**

## **Protocol 1: AAV Production for In Vivo CRISPR Delivery**

This protocol outlines the steps for producing high-titer AAV vectors for in vivo gene editing experiments in mice.

#### Materials:

- HEK293T cells
- AAV helper plasmid (e.g., pAdDeltaF6)



- AAV capsid plasmid (serotype-specific, e.g., AAV9)
- AAV vector plasmid containing Cas9 and gRNA expression cassettes
- Transfection reagent (e.g., PEI)
- Cell culture medium and supplements
- Benzonase nuclease
- PEG8000/NaCl solution
- HSSE-RNase A buffer

#### Procedure:

- Cell Culture: Culture HEK293T cells to ~80% confluency in roller bottles or multi-layer flasks.
- Transfection: Prepare a transfection mix containing the AAV helper, capsid, and vector
  plasmids in a 1:1:1 molar ratio with the transfection reagent. Add the mixture to the cells and
  incubate.
- Harvesting: After 48-72 hours, harvest the cells and the supernatant.
- Cell Lysis: Lyse the cells through repeated freeze-thaw cycles to release the viral particles.
- Benzonase Treatment: Treat the cell lysate and supernatant with Benzonase to digest any unpackaged DNA.
- Precipitation: Precipitate the AAV particles using a PEG8000/NaCl solution.
- Purification: Purify the AAV vectors using an iodixanol gradient ultracentrifugation or affinity chromatography.
- Titration: Determine the viral genome titer using quantitative PCR (qPCR).

## Protocol 2: LNP Formulation for In Vivo mRNA Delivery



This protocol describes a microfluidic-based method for formulating LNPs to deliver Cas9 mRNA and gRNA.

#### Materials:

- Ionizable lipid (e.g., a proprietary lipid or a commercially available one like MC3)
- Helper lipids: DOPE, cholesterol, and a PEG-lipid
- Cas9 mRNA and chemically modified gRNA
- Ethanol
- Acidic buffer (e.g., sodium acetate, pH 5.0)
- · Microfluidic mixing device
- Dialysis cassettes

#### Procedure:

- Lipid Preparation: Dissolve the ionizable lipid, DOPE, cholesterol, and PEG-lipid in ethanol to create a lipid-ethanol solution.
- RNA Preparation: Dissolve the Cas9 mRNA and gRNA in the acidic buffer.
- Microfluidic Mixing: Use a microfluidic device to rapidly mix the lipid-ethanol solution with the RNA-buffer solution at a controlled flow rate. This process leads to the self-assembly of LNPs encapsulating the RNA.
- Dialysis: Remove the ethanol and exchange the buffer by dialyzing the LNP solution against phosphate-buffered saline (PBS).
- Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

#### **Protocol 3: In Vivo Administration in Mouse Models**

AAV Delivery (Retinal Injection):



- Anesthetize the mouse.
- Create a small puncture in the sclera to access the subretinal space.
- Using a fine glass needle, inject a small volume (e.g., 1  $\mu$ L) of the AAV vector suspension into the subretinal space.

#### LNP Delivery (Intravenous Injection):

- Dilute the LNP formulation in sterile PBS to the desired dose.
- Warm the mouse to dilate the tail veins.
- Administer the LNP suspension via intravenous injection into the lateral tail vein.

## **Protocol 4: Quantification of In Vivo Editing Efficiency**

This protocol outlines the use of Next-Generation Sequencing (NGS) to quantify on-target editing efficiency.

#### Materials:

- Genomic DNA extraction kit
- · PCR primers flanking the target site
- High-fidelity DNA polymerase
- NGS library preparation kit
- NGS instrument

#### Procedure:

- Tissue Harvest and DNA Extraction: Harvest the target tissue from the treated animal and extract genomic DNA.
- PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity PCR.



- NGS Library Preparation: Prepare an NGS library from the PCR amplicons.
- Sequencing: Perform deep sequencing of the library.
- Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of insertions and deletions (indels) at the target site.

## **Protocol 5: Off-Target Analysis**

Unbiased, genome-wide identification of off-target cleavage events is crucial for the safety assessment of CRISPR-based therapies. Two prominent methods are GUIDE-seq and DISCOVER-seq.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing):

- Principle: Co-transfect cells with the CRISPR-Cas9 components and a short, doublestranded oligodeoxynucleotide (dsODN) tag. The dsODN is integrated into the DNA doublestrand breaks (DSBs) created by Cas9.
- Procedure: a. Isolate genomic DNA from the treated cells. b. Fragment the DNA and ligate adapters. c. Amplify the fragments containing the integrated dsODN tag. d. Perform NGS and map the integration sites to identify on- and off-target cleavage events.

DISCOVER-seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing):

- Principle: This method leverages the recruitment of DNA repair factors, such as MRE11, to the sites of DSBs.
- Procedure: a. Perform Chromatin Immunoprecipitation (ChIP) using an antibody against a
  DNA repair factor (e.g., MRE11) in cells or tissues treated with the CRISPR system. b.
  Sequence the immunoprecipitated DNA (ChIP-seq). c. Analyze the sequencing data to
  identify peaks of enrichment, which correspond to the locations of on- and off-target DSBs.

## **Visualizations**





Click to download full resolution via product page

Caption: General workflow for in vivo CRISPR-Cas9 gene therapy experiments.



Click to download full resolution via product page

Caption: AAV and LNP delivery systems for in vivo CRISPR-Cas9.





Click to download full resolution via product page

Caption: Comparison of GUIDE-seq and DISCOVER-seq for off-target analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Advancing CRISPR genome editing into gene therapy clinical trials: progress and future prospects PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo | CRISPR Therapeutics [crisprtx.com]
- 3. Revolutionizing in vivo therapy with CRISPR/Cas genome editing: breakthroughs, opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo genome editing in animals using AAV-CRISPR system: applications to translational research of human disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Based Therapeutic Genome Editing: Strategies and In Vivo Delivery by AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Advances in LNP-CRISPR Therapeutics for Solid Tumor Treatment PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 8. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Participants of pioneering CRISPR gene editing trial see vision improve | National Eye Institute [nei.nih.gov]
- 11. hopeinfocus.org [hopeinfocus.org]
- 12. Vision Improvements Reported for Two LCA 10 Patients in Phase 1/2 Clinical Trial for Editas' CRISPR/Cas9 Treatment Foundation Fighting Blindness [fightingblindness.org]
- 13. AAV-mediated direct in vivo CRISPR screen identifies functional suppressors in glioblastoma. | Broad Institute [broadinstitute.org]
- 14. researchportal.vub.be [researchportal.vub.be]
- 15. biorxiv.org [biorxiv.org]
- 16. cgtlive.com [cgtlive.com]
- 17. Intellia and Regeneron Announce Updated Phase 1 Data Demonstrating a Single Dose of NTLA-2001, Investigational CRISPR Therapy for Transthyretin (ATTR) Amyloidosis, Resulted in Rapid, Deep and Sustained Reduction in Disease-Causing Protein | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 18. amyloidosis.org [amyloidosis.org]
- 19. hcplive.com [hcplive.com]
- 20. Demonstrating LNP Delivery of CRISPR Components | Technology Networks [technologynetworks.com]
- To cite this document: BenchChem. [In Vivo CRISPR-Cas9 Gene Therapy: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182562#in-vivo-applications-of-crispr-cas9-for-gene-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com